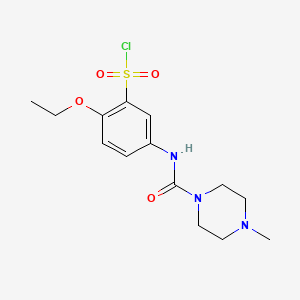

2-Ethoxy-5-(4-methylpiperazine-1-carboxamido)benzene-1-sulfonyl chloride

Description

2-Ethoxy-5-(4-methylpiperazine-1-carboxamido)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a benzene ring substituted with an ethoxy group, a sulfonyl chloride moiety, and a 4-methylpiperazine carboxamido group. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing sulfonamide-based therapeutics.

Properties

IUPAC Name |

2-ethoxy-5-[(4-methylpiperazine-1-carbonyl)amino]benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O4S/c1-3-22-12-5-4-11(10-13(12)23(15,20)21)16-14(19)18-8-6-17(2)7-9-18/h4-5,10H,3,6-9H2,1-2H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOFMSUMDSSCVJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374474 | |

| Record name | 2-Ethoxy-5-[(4-methylpiperazine-1-carbonyl)amino]benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725234-38-8 | |

| Record name | 2-Ethoxy-5-[(4-methylpiperazine-1-carbonyl)amino]benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-(4-methylpiperazine-1-carboxamido)benzene-1-sulfonyl chloride typically involves the reaction of 2-ethoxy-5-nitrobenzenesulfonyl chloride with 4-methylpiperazine-1-carboxamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar reaction pathways as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-(4-methylpiperazine-1-carboxamido)benzene-1-sulfonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols.

Reduction Reactions: The nitro group in precursor compounds can be reduced to an amine group.

Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or acids.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like amines or alcohols in the presence of a base such as triethylamine.

Reduction Reactions: Commonly use reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: Often employ oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution Reactions: Yield sulfonamide or sulfonate ester derivatives.

Reduction Reactions: Produce amine derivatives.

Oxidation Reactions: Form aldehyde or carboxylic acid derivatives.

Scientific Research Applications

2-Ethoxy-5-(4-methylpiperazine-1-carboxamido)benzene-1-sulfonyl chloride is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme inhibitors and receptor binding.

Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 2-Ethoxy-5-(4-methylpiperazine-1-carboxamido)benzene-1-sulfonyl chloride is not well-documented. compounds with similar structures often act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting or modulating their activity. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Classification and Reactivity

Sulfonyl chlorides with diverse substituents exhibit varying electronic, steric, and solubility profiles. Below is a comparative analysis of key analogues:

Table 1: Key Properties of 2-Ethoxy-5-(4-methylpiperazine-1-carboxamido)benzene-1-sulfonyl Chloride and Analogues

*Calculated based on molecular formulas.

Key Observations:

Electron-Withdrawing Substituents (Nitro, Fluoro):

- Compounds with nitro (e.g., 680618-07-9) or fluoro (e.g., 680618-06-8) groups exhibit heightened electrophilicity due to electron withdrawal, accelerating nucleophilic substitution reactions. However, low solubility may limit their utility in aqueous systems .

- In contrast, the target compound’s 4-methylpiperazine carboxamido group balances moderate reactivity with improved solubility, attributed to the basic piperazine nitrogen .

Steric Effects:

- Bulky substituents like morpholine-4-carboxamido (680618-10-4) introduce steric hindrance, reducing reactivity but enhancing metabolic stability. The target compound’s 4-methylpiperazine group provides moderate steric bulk, optimizing both reactivity and drug-like properties .

Biological Implications: Piperazine and morpholine derivatives are prevalent in central nervous system (CNS) drugs due to their ability to cross the blood-brain barrier. Nitro-substituted analogues (e.g., 680618-07-9) may serve as intermediates in antibacterial agents, leveraging their high reactivity for covalent target binding .

Biological Activity

2-Ethoxy-5-(4-methylpiperazine-1-carboxamido)benzene-1-sulfonyl chloride (commonly referred to as EMPS) is a sulfonamide compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry. Its unique structure, characterized by the presence of a piperazine ring and sulfonyl chloride moiety, suggests a diverse range of biological interactions.

- Molecular Formula : C14H20ClN3O4S

- Molecular Weight : 327.84 g/mol

- CAS Number : 2758755

Synthesis

The synthesis of EMPS typically involves the reaction of 2-ethoxy-5-nitrobenzenesulfonyl chloride with 4-methylpiperazine-1-carboxamide in the presence of solvents like dichloromethane and bases such as triethylamine. This method allows for the formation of the desired sulfonamide product while optimizing yield and purity.

While specific mechanisms of action for EMPS are not extensively documented, compounds with similar structures often function by inhibiting enzyme activity or modulating receptor interactions. The sulfonyl chloride group may facilitate nucleophilic attack by biological molecules, leading to inhibition or alteration of enzymatic pathways.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have demonstrated antibacterial and antifungal activities, suggesting that EMPS may possess similar effects. In particular, compounds derived from piperazine have shown promise against various pathogens .

Anti-inflammatory and Analgesic Properties

The structural characteristics of EMPS suggest potential anti-inflammatory and analgesic properties. Compounds containing sulfonamide groups have been investigated for their ability to inhibit inflammatory pathways, which could position EMPS as a candidate for therapeutic applications in pain management and inflammatory diseases .

Case Studies and Research Findings

A study involving Schiff base complexes derived from related sulfonamide structures highlighted their biological activities, including antibacterial and anti-inflammatory effects. The synthesized compounds were characterized using techniques such as FT-IR spectroscopy and NMR, confirming their structures and functional groups essential for biological activity .

Furthermore, research into piperazine-containing drugs has shown that these compounds often interact with various biological targets, including kinases and receptors involved in cell signaling pathways. This interaction profile suggests that EMPS could also engage similar targets, warranting further investigation into its pharmacological potential .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzoic acid | Potential PDE5 inhibitor | Intermediate in Sildenafil synthesis |

| 4-Methylpiperazine derivatives | Antimicrobial, anti-inflammatory | Commonly used in drug development |

| Sulfonamide-based drugs | Antibacterial, antifungal | Established therapeutic agents |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.